
1-(3,5-Difluoropyridin-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,5-Difluoropyridin-2-yl)piperazine is a useful research compound. Its molecular formula is C9H11F2N3 and its molecular weight is 199.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Q. Basic: What are the common synthetic routes for 1-(3,5-Difluoropyridin-2-yl)piperazine, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves multi-step protocols:
- Step 1: Preparation of the pyridine core via cyclization of fluorinated diketones or hydrazines under acidic/basic conditions.
- Step 2: Introduction of the piperazine moiety via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).
- Step 3: Fluorination optimization: Selective fluorination at the 3,5-positions may require controlled use of fluorinating agents (e.g., DAST or Deoxo-Fluor) to minimize side reactions .
- Purification: High-performance liquid chromatography (HPLC) or column chromatography is critical for isolating high-purity products .
Key Parameters:
Parameter | Typical Range | Impact on Yield |
---|---|---|
Temperature | 80–120°C | Higher temps favor coupling efficiency |
Reaction Time | 12–24 hrs | Prolonged time reduces byproducts |
Catalyst | Pd(OAc)₂/Xantphos | Ensures regioselectivity |
Q. Basic: How is the structural integrity of this compound validated?
Methodological Answer:
- NMR Spectroscopy: ¹⁹F NMR confirms fluorination positions; ¹H/¹³C NMR verifies piperazine connectivity and absence of rotamers .
- Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns.
- X-ray Crystallography: Resolves stereochemical ambiguities in crystalline forms .
- Purity Analysis: HPLC with UV detection (λ = 254 nm) ensures >95% purity .
Q. Advanced: How do computational studies inform the biological targeting of this compound?
Methodological Answer:
- Molecular Docking: The difluoropyridine and piperazine moieties are docked into enzyme active sites (e.g., kinases or GPCRs) using software like AutoDock Vina. Fluorine atoms enhance binding via halogen bonds .
- MD Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical interactions (e.g., hydrogen bonds with Asp113 in a kinase model) .
- SAR Analysis: Comparing analogues (e.g., chloro vs. fluoro substituents) reveals fluorine’s role in improving metabolic stability .
Q. Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions often arise from:
- Assay Variability: Standardize protocols (e.g., cell lines, incubation times). For example, IC₅₀ discrepancies in kinase inhibition may stem from ATP concentration differences .
- Impurity Interference: Re-evaluate compound purity via LC-MS; trace byproducts (e.g., defluorinated derivatives) can skew results .
- Structural Confirmation: Revisit crystallographic data to rule out polymorphic forms affecting activity .
Case Study: A study reporting low antimicrobial activity might have used non-optimized bacterial strains, whereas another with high activity used efflux pump-deficient mutants .
Q. Advanced: What strategies improve regioselectivity in fluorination reactions?
Methodological Answer:
- Directing Groups: Use transient protecting groups (e.g., boronate esters) to steer fluorination to the 3,5-positions .
- Metal Catalysis: Pd-mediated C–H activation enables selective fluorination under mild conditions .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance fluorine electrophilicity, reducing off-target reactions .
Optimization Table:
Strategy | Success Rate | Limitations |
---|---|---|
Pd Catalysis | 85–90% | Requires inert atmosphere |
DAST Fluorination | 70–75% | Risk of over-fluorination |
Q. Basic: What are the key applications in medicinal chemistry?
Methodological Answer:
- Kinase Inhibition: The piperazine core acts as a hinge-binding motif, while fluorine enhances membrane permeability. Used in anticancer lead optimization .
- CNS Targeting: Fluorine’s electronegativity improves blood-brain barrier penetration for neurotherapeutic candidates (e.g., serotonin receptor modulators) .
- Prodrug Design: Piperazine’s amine group facilitates conjugation with hydrolyzable esters for controlled release .
Q. Advanced: How to mitigate degradation during storage?
Methodological Answer:
Properties
Molecular Formula |
C9H11F2N3 |
---|---|
Molecular Weight |
199.2 g/mol |
IUPAC Name |
1-(3,5-difluoropyridin-2-yl)piperazine |
InChI |
InChI=1S/C9H11F2N3/c10-7-5-8(11)9(13-6-7)14-3-1-12-2-4-14/h5-6,12H,1-4H2 |
InChI Key |
IKVXKLWXOJDMMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=N2)F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.